3-Amino-3-(5-bromofuran-2-yl)propanoic acid
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Description
Scientific Research Applications
- Application : 3-Bromofuran is used in the preparation of 2-substituted 3-furfurals . It’s also used in the synthesis of 5,6-dehydronorcantharidins .
- Application : These derivatives are being studied as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Method of Application : The synthesis of these amino acid derivatives involves incorporating a 4-hydroxyphenyl moiety with various substitutions .
- Results or Outcomes : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
3-Bromofuran
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid)
- Application : This study presents a comprehensive exploration of the structure–reactivity relationship of this organic compound .
- Method of Application : The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies .
- Results or Outcomes : The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .
(E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one
(3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid
- Application : This study presents a highly efficient metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent .
- Results or Outcomes : This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields .
- Application : Furan and benzofuran are common structural elements present in numerous bioactive natural products as well as pharmaceuticals, molecular electronic and functional polymers .
- Method of Application : A broadly employed approach for the incorporation of furan and benzofuran rings is by utilizing their metalated species that participate primarily in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
Metal-free hypervalent iodine/TEMPO mediated oxidation of amines
Furans and Benzofurans
L-carnosine (2-[(3-Aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) and Its Ruthenium (II) Coordination Complexes
properties
IUPAC Name |
3-amino-3-(5-bromofuran-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGHNSPJVMADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640922 |
Source
|
Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |
CAS RN |
682803-05-0 |
Source
|
Record name | β-Amino-5-bromo-2-furanpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682803-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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